Phosphinothioic acid, dibutyl-

Description

Historical Trajectories and Evolution of Phosphinothioic Acid Chemistry

The story of dibutylphosphinothioic acid is nested within the broader history of organophosphorus chemistry, which traces its origins to the 19th century. The first synthesis of an organophosphorus compound is often credited to Paul Thénard in 1845, who worked with compounds containing a direct carbon-phosphorus bond. nih.gov The subsequent decades saw the synthesis of various other organophosphorus molecules, including tetraethyl pyrophosphate (TEPP) in 1854, a compound whose potent biological activity would only be recognized much later. nih.gov

The 20th century witnessed an explosion in organophosphorus chemistry research, driven initially by the development of highly toxic nerve agents in the 1930s and later by the pursuit of less persistent alternatives to organochloride insecticides from the 1940s onwards. nih.gov This era of intense investigation led to the exploration of a vast array of phosphorus-containing functional groups.

The synthesis and study of compounds containing phosphorus-sulfur (P=S) bonds, the defining feature of phosphinothioic acids, became a significant branch of this research. These thio-organophosphorus compounds were found to possess distinct properties compared to their oxygen analogs. The development of dialkylphosphinothioic acids and their derivatives, such as the commercially available Cyanex® extractants, marked a pivotal evolution, establishing their utility in industrial processes like hydrometallurgy for metal separation and recovery. bohrium.com

Academic Significance of Organophosphorus Compounds Featuring P=S Bonds

The academic importance of organophosphorus compounds with a thiophosphoryl (P=S) group, such as dibutylphosphinothioic acid, stems from the fundamental changes the sulfur atom imparts to the molecule's electronic and coordination properties. The replacement of a P=O bond with a P=S bond alters the molecule's character in several key ways.

According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom, being larger and more polarizable than oxygen, makes the donor site "softer." This modification significantly influences the extractant's affinity for different metal ions. bohrium.com Softer donor atoms tend to form more stable complexes with softer metal ions. This principle allows for the tuning of selectivity in metal extraction processes. For instance, dithiophosphinic acids, which contain two soft sulfur donors, are highly effective for extracting soft metals. bohrium.com

The presence of the P=S bond also affects the acidity of the molecule. The acid dissociation constant (pKa) is a critical parameter in solvent extraction, as it determines the pH range over which the extractant can release a proton to chelate a metal cation. mdpi.com The electronic effects of the sulfur atom, combined with the nature of the alkyl groups attached to the phosphorus, dictate this acidity and, consequently, the compound's efficiency in various extraction scenarios.

Furthermore, these thio-derivatives often exhibit different steric profiles and solubility in organic solvents compared to their oxo-analogs, which are crucial considerations for their application in liquid-liquid extraction systems. mdpi.com

Research Paradigms and Future Imperatives for Dibutylphosphinothioic Acid

Current research involving dibutylphosphinothioic acid and related compounds is largely driven by the need for more efficient and selective separation technologies, particularly in hydrometallurgy and critical materials recovery. The prevailing research paradigm focuses on designing extractants tailored for specific tasks, such as the separation of rare earth elements or the removal of toxic heavy metals from waste streams. mdpi.comiaea.org

A significant area of investigation is synergistic extraction . This approach involves using a mixture of two or more extractants to achieve a separation that is superior to what can be accomplished with either component alone. For example, the combination of an acidic organophosphorus extractant with a neutral one, like a trialkyl phosphine (B1218219) oxide, can dramatically enhance both the extraction efficiency and the selectivity between certain metals. nih.govresearchgate.net Future research will likely explore synergistic systems involving dibutylphosphinothioic acid to fine-tune its selectivity for target metals.

The future imperatives for this class of compounds are tied to the principles of green chemistry and the circular economy. This includes:

Developing highly selective extractants to minimize waste and improve the purity of recovered metals.

Designing molecules with enhanced stability to reduce degradation and allow for more recycling cycles in industrial processes. mdpi.com

Utilizing computational chemistry to predict the properties and behavior of new extractant molecules before their synthesis. mdpi.comnih.govmdpi.comresearchgate.net This in-silico approach can accelerate the discovery of novel ligands with optimized structures for specific metal targets.

By focusing on these areas, the scientific community aims to harness the unique properties of compounds like dibutylphosphinothioic acid to create more sustainable and economically viable technologies for metal recovery and purification. mdpi.com

Data Tables

Table 1: Metal Ion Extraction with Dialkylphosphinothioic Acid Derivatives

This table summarizes the extraction behavior of metal ions using reagents structurally related to dibutylphosphinothioic acid, highlighting their effectiveness in acidic media.

| Extractant | Metal Ion | Acid Medium | Extraction Efficiency | Reference |

| Di-n-butyl phosphorothioic acid | Ag(I) | HCl or H₂SO₄ | High | mdpi.com |

| Di-n-butyl phosphorothioic acid | Hg(II) | HCl or H₂SO₄ | High | mdpi.com |

| Di-n-butyl phosphorothioic acid | Pd(II) | HCl or H₂SO₄ | High | mdpi.com |

| Di-n-butyl phosphorothioic acid | Zn(II) | HCl or H₂SO₄ | Significant | mdpi.com |

| Di-n-butyl phosphorothioic acid | In(III) | HCl or H₂SO₄ | Significant | mdpi.com |

| Bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex® 301) | Cu(II) | High Acidity | High | bohrium.com |

| Bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex® 301) | Zn(II) | High Acidity | High | bohrium.com |

Table 2: Synergistic Extraction Systems with Organothiophosphorus Acids

This table provides examples of synergistic extraction systems where an organothiophosphorus acid is combined with a neutral extractant to improve performance.

| Primary Extractant (Acidic) | Synergist (Neutral) | Target Metals | Observation | Reference |

| Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) | Trialkyl phosphine oxide (Cyanex 923) | Rare Earth Elements (e.g., La, Nd, Eu, Y) | Enhanced extraction efficiency and improved selectivity, especially between yttrium and heavier lanthanides. | nih.gov |

Properties

CAS No. |

866-33-1 |

|---|---|

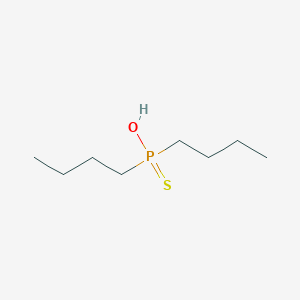

Molecular Formula |

C8H19OPS |

Molecular Weight |

194.28 g/mol |

IUPAC Name |

dibutyl-hydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H19OPS/c1-3-5-7-10(9,11)8-6-4-2/h3-8H2,1-2H3,(H,9,11) |

InChI Key |

PBDGFDJXGFNNNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=S)(CCCC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dibutylphosphinothioic Acid and Analogous Structures

Established Synthetic Pathways for Phosphinothioic Acids

Traditional methods for synthesizing phosphinothioic acids have laid the groundwork for more advanced protocols. These established pathways often involve the formation of the critical phosphorus-sulfur (P=S) double bond and have been adapted to achieve stereochemical control.

Conventional Approaches to P=S Bond Formation

The construction of the P=S bond is a cornerstone of phosphinothioic acid synthesis. Conventional methods have historically relied on several key transformations. A common approach involves the reaction of trivalent phosphorus compounds with elemental sulfur or other sulfur-transfer reagents. This sulfurization step is a reliable method for converting phosphinous acids or their esters into the corresponding phosphinothioic acids.

Another prevalent strategy is the nucleophilic substitution at a phosphorus center. This can involve the use of organometallic reagents, such as Grignard or organolithium reagents, reacting with thiophosphoryl chloride (PSCl₃) or its derivatives. However, these reactions can sometimes be difficult to control and may lead to the formation of multiple products.

Furthermore, traditional approaches have utilized toxic and moisture-sensitive halides for nucleophilic substitution or in Michaelis–Arbuzov-type reactions. mdpi.com The phosphorylation of thiols or the reaction of trivalent phosphorus species with sulfur-centered electrophiles are also established routes. uw.edu.placs.org These methods, while effective, often necessitate the use of harsh reagents and may lack the efficiency and selectivity of more modern techniques.

Strategies for Diastereoselective and Enantioselective Synthesis of P-Stereogenic Phosphinothioic Acids

The phosphorus atom in asymmetrically substituted phosphinothioic acids is a stereocenter, leading to the existence of enantiomers. The synthesis of enantiomerically pure P-stereogenic phosphinothioic acids is crucial for applications where specific stereochemistry is required. Several strategies have been developed to achieve this. researchgate.net

Classical resolution of racemic mixtures is a widely used technique. This involves the formation of diastereomeric salts by reacting the racemic phosphinothioic acid with a chiral resolving agent, such as an enantiopure amine like 1-phenylethylamine (B125046). researchgate.net The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiopure phosphinothioic acid.

Asymmetric synthesis provides a more direct route to enantiomerically enriched products. This can be achieved through the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a particular reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed.

More advanced strategies include catalytic enantioselective synthesis , which employs a chiral catalyst to favor the formation of one enantiomer over the other. rsc.org These methods include:

Desymmetrization of achiral starting materials. rsc.orgnih.gov

Kinetic resolution and dynamic kinetic resolution of racemic intermediates. rsc.org

Hydrogen-bond-donor catalysis to produce versatile chiral P(V) building blocks. chemrxiv.orgharvard.edu

These catalytic approaches are highly desirable as they only require a substoichiometric amount of the chiral catalyst, making the process more efficient and atom-economical. rsc.org The development of these stereoselective methods has been instrumental in accessing a wide range of P-stereogenic compounds with high enantiomeric purity. researchgate.net

Novel and Sustainable Synthetic Protocols for Dibutylphosphinothioic Acid and Derivatives

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. These novel protocols aim to minimize waste, avoid hazardous reagents, and simplify reaction procedures.

Metal-Free and Solvent-Free Reaction Systems for Phosphinothioate Synthesis

A significant advancement in the green synthesis of phosphinothioates involves the development of metal- and solvent-free reaction systems. mdpi.com One such protocol involves the direct reaction of disulfides with diarylphosphine oxides, dialkylphosphites, or phosphinates without the need for any catalysts or additives. mdpi.comdntb.gov.ua The reactions can be carried out by simple heating at 50 °C for a short duration (5–10 minutes) or by stirring at room temperature for a few hours, often resulting in nearly quantitative yields of the desired phosphinothioates. mdpi.com

Another innovative metal-free approach is the S-arylation of phosphorothioate (B77711) diesters using diaryliodonium salts. uw.edu.placs.org This method is operationally simple and proceeds with complete retention of the stereochemical configuration at the phosphorus atom, providing convenient access to P-chiral products. uw.edu.placs.org

The table below summarizes the substrate scope for a metal- and solvent-free synthesis of phosphinothioates. mdpi.com

| Diarylphosphine Oxide Substrate | Disulfide Substrate | Product | Yield (%) |

| Diphenylphosphine oxide | Diphenyl disulfide | S-Phenyl diphenylphosphinothioate | 99 |

| Di-p-tolylphosphine oxide | Diphenyl disulfide | S-Phenyl di-p-tolylphosphinothioate | 99 |

| Bis(4-methoxyphenyl)phosphine oxide | Diphenyl disulfide | S-Phenyl bis(4-methoxyphenyl)phosphinothioate | 99 |

| Diphenylphosphine oxide | Dibenzyl disulfide | S-Benzyl diphenylphosphinothioate | 99 |

| Diphenylphosphine oxide | Di-n-butyl disulfide | S-n-Butyl diphenylphosphinothioate | 95 |

Table generated from data in source mdpi.com.

Electrocatalytic Approaches in Organothiophosphorus Synthesis

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, and its application to the synthesis of organothiophosphorus compounds is a promising area of research. beilstein-journals.orgnih.gov Electrochemical methods offer a green alternative to traditional synthesis by using electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. nih.gov

Recent advances have demonstrated the feasibility of forming phosphorus-carbon and various phosphorus-heteroatom bonds through electrosynthesis. nih.gov These methods can be highly selective and efficient. For instance, the electrochemical synthesis of organophosphorus compounds has been achieved using various electrode materials, including graphite, platinum, and nickel, which can influence the outcome of the reaction. nih.gov While specific electrocatalytic methods for dibutylphosphinothioic acid are still under development, the general principles of electrosynthesis offer a promising avenue for future research in this area, aiming for more sustainable and efficient production of these valuable compounds. beilstein-journals.org

One-Pot Synthetic Procedures for Dibutylphosphinothioate Analogs

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. The development of one-pot procedures for the synthesis of analogs of dibutylphosphinothioic acid is an active area of research. ucc.ie

For example, a robust one-pot methodology has been developed for the synthesis of phosphorothioates, phosphinothioates, and phosphonothioates. ucc.ie These procedures often involve multicomponent reactions where three or more starting materials react to form a complex product in a single step. While specific one-pot syntheses for dibutylphosphinothioic acid itself are not yet widely reported, the principles demonstrated in the synthesis of related organophosphorus compounds suggest that such efficient methods could be developed. nih.govsigmaaldrich.com The advantages of a one-pot approach include simplified workup procedures and the ability to generate molecular diversity quickly, which is highly valuable in the discovery of new compounds with interesting properties. nih.gov

Synthesis of Optically Active Dibutylphosphinothioic Acid Derivatives

The preparation of enantiomerically pure P-stereogenic phosphinothioic acids, including dibutylphosphinothioic acid, primarily relies on the resolution of racemic mixtures. Asymmetric synthesis directly yielding one enantiomer is less common for this class of compounds.

The classical method for resolving racemic phosphinothioic acids involves their conversion into a mixture of diastereomeric salts by reaction with a chiral resolving agent. wikipedia.org The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization. wikipedia.org

Table 1: Chiral Resolving Agents for P-Stereogenic Phosphinothioic Acids and Analogs

| Racemic Acid | Chiral Resolving Agent | Solvent System | Outcome |

| Racemic 1-(naphthalen-2-yl)ethylphosphonothioic acid | (S)-1-phenylethylamine | Not specified | Successful enantioseparation |

| Racemic tert-butylphenylphosphinothioic acid | Not specified | Not specified | Successful enantioseparation |

| Racemic dialkyl-arylphosphine oxides | Ca²⁺ salt of (-)-O,O'-dibenzoyl-(2R,3R)-tartaric acid | Ethyl acetate/Ethanol/Water | Successful enantioseparation |

This table is illustrative and based on data for analogous compounds due to the lack of specific information for dibutylphosphinothioic acid.

The process typically involves the following steps:

Reaction of the racemic phosphinothioic acid with a single enantiomer of a chiral amine in a suitable solvent to form a mixture of diastereomeric salts.

Fractional crystallization of the diastereomeric salt mixture. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.

Separation of the crystallized diastereomer by filtration.

Liberation of the enantiomerically enriched phosphinothioic acid from the separated diastereomeric salt by treatment with a strong acid.

The chiral resolving agent can often be recovered and reused. rsc.org

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the solvent, which influences the solubility difference between the diastereomeric salts. wikipedia.org

Once the enantiomers of a P-stereogenic phosphinothioic acid are separated, they can be used as precursors in stereospecific transformations to synthesize other chiral organophosphorus compounds. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.

While specific examples of stereospecific transformations starting from optically active dibutylphosphinothioic acid are scarce, general principles derived from analogous compounds can be applied. For example, the conversion of a chiral phosphinothioic acid to a chiral phosphine (B1218219) oxide can proceed with either retention or inversion of configuration at the phosphorus center, depending on the reaction conditions and reagents used.

Table 2: Examples of Stereospecific Reactions of P-Stereogenic Phosphorus Compounds

| Starting Material | Reagent(s) | Product | Stereochemical Outcome |

| Chiral Phosphinothioic Acid | Oxidizing Agent | Chiral Phosphinic Acid | Retention of Configuration |

| Chiral Phosphinothioic Acid | Alkylating Agent | Chiral Phosphinothioate Ester | Retention of Configuration |

| Chiral H-phosphinate | Organolithium or Grignard Reagent | Chiral Secondary Phosphine Oxide | Inversion of Configuration |

This table presents generalized stereospecific reactions applicable to P-stereogenic phosphorus compounds and serves as a predictive model for dibutylphosphinothioic acid analogs.

One notable stereospecific reaction is the desulfurization of phosphinothioic acids to the corresponding phosphinic acids. This reaction typically proceeds with retention of configuration at the phosphorus atom. Another important transformation is the S-alkylation of the thiophosphinoyl group, which also occurs with retention of stereochemistry.

Furthermore, P-stereogenic phosphinothioic acids can serve as valuable chiral building blocks. For instance, they can be converted to their corresponding acid chlorides, which can then react with various nucleophiles to afford a range of other P-stereogenic compounds, often with predictable stereochemical outcomes. The ability to perform these transformations stereospecifically is crucial for the synthesis of complex chiral molecules with defined three-dimensional structures.

Reactivity and Mechanistic Investigations of Dibutylphosphinothioic Acid

Chemical Transformations Involving the P=S Moiety

Dibutylphosphinothioic acid exhibits a versatile reactivity profile centered around its phosphorus-sulfur (P=S) double bond. The distinct electronegativities and bonding characteristics of the phosphorus, sulfur, and oxygen atoms within this moiety allow for a range of chemical transformations.

Reactivity Profiles at Phosphorus, Sulfur, and Oxygen Atoms

The reactivity of dibutylphosphinothioic acid is dictated by the electronic nature of its constituent atoms. The phosphorus atom, being electron-deficient, serves as an electrophilic center. Conversely, the sulfur and oxygen atoms, with their lone pairs of electrons, act as nucleophilic centers. This distribution of electron density allows for reactions with a variety of reagents.

The phosphorus-sulfur bond in organophosphorothioate compounds can undergo hydrolysis, a reaction of significant environmental and biological relevance. nih.gov The cleavage of this bond can be characterized by techniques such as 31P NMR, which would show a significant upfield shift upon hydrolysis. nih.gov

Nucleophilic and Electrophilic Reactions of Phosphinothioic Acids

The dual nucleophilic and electrophilic nature of phosphinothioic acids underpins their diverse reactivity. researchgate.net The phosphorus center is susceptible to attack by nucleophiles, while the sulfur and oxygen atoms can react with electrophiles. researchgate.netyoutube.com

Nucleophilic Reactions: Nucleophilic substitution at the phosphorus atom is a common reaction pathway. researchgate.net These reactions often proceed through a pentacoordinated intermediate, and the stereochemical outcome is typically inversion of configuration at the phosphorus center. researchgate.net For instance, a nucleophile can attack the electrophilic phosphorus atom, leading to the displacement of a leaving group. youtube.com

Electrophilic Reactions: Electrophilic attack can occur at the sulfur or oxygen atoms. nih.gov For example, alkylation can take place at the sulfur atom. Electrophilic substitution reactions at the phosphorus center are also known and generally proceed with retention of configuration. researchgate.netresearchgate.net These reactions involve the attack of an electrophile on the phosphorus atom. researchgate.net

Radical Processes and Homolytic Cleavage Reactions

Beyond ionic reactions, dibutylphosphinothioic acid and its derivatives can participate in radical processes, primarily through the homolytic cleavage of the P-S or other susceptible bonds.

Generation and Reactivity of Phosphonothioyl Radicals

Phosphonothioyl radicals can be generated from appropriate precursors, such as selenophosphorothioates, through homolytic cleavage of the P-Se bond upon treatment with a radical initiator. organic-chemistry.org These radicals are reactive species that can engage in a variety of subsequent reactions. organic-chemistry.org The generation of phosphoranyl radicals through photoredox catalysis has also been demonstrated as a viable method for initiating radical reactions. nih.gov

Addition Reactions onto Unsaturated Systems

Phosphonothioyl radicals readily add to unsaturated systems like alkenes and alkynes. organic-chemistry.orgyoutube.comrsc.orgresearchgate.net This addition reaction is a key step in the formation of new carbon-phosphorus bonds. organic-chemistry.org The process typically involves the attack of the phosphonothioyl radical on the double or triple bond, forming a new carbon-centered radical, which can then be trapped by a hydrogen donor to yield the final adduct. organic-chemistry.orgrsc.org The regioselectivity of the addition is influenced by the nature of the substituents on the unsaturated system. mdpi.com

Cross-Coupling and Oxidative Coupling Reactions

Dibutylphosphinothioic acid and its derivatives can participate in cross-coupling and oxidative coupling reactions, which are powerful methods for forming new bonds. wikipedia.orgrwth-aachen.degoogle.comyoutube.comrsc.orgyoutube.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. While specific examples involving dibutylphosphinothioic acid are not extensively detailed in the provided results, the general principles suggest its potential as a coupling partner. Organophosphorus compounds can participate in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form C-C, C-N, and other bonds. youtube.com

Oxidative Coupling: Oxidative coupling reactions involve the formation of a new bond between two molecular entities through an oxidative process, often catalyzed by a transition metal. wikipedia.orgyoutube.com These reactions can lead to the formation of new C-C bonds. wikipedia.org While direct examples with dibutylphosphinothioic acid are not explicitly provided, the general reactivity of organophosphorus compounds suggests their potential to participate in such transformations.

P-S Cross-Coupling Reactions

While specific studies detailing the P-S cross-coupling reactions of dibutylphosphinothioic acid are not extensively documented in the reviewed literature, the general principles of such reactions can be inferred from studies on analogous phosphinothioic acids and related compounds. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity.

In a broader context, the synthesis of aryl sulfides through palladium-catalyzed C-S cross-coupling of thiols with aryl halides has been well-established. These reactions typically involve a catalytic cycle comprising oxidative addition of the aryl halide to a low-valent palladium complex, followed by reaction with the thiol (often as a thiolate), and subsequent reductive elimination to afford the aryl sulfide (B99878) and regenerate the active palladium catalyst. The choice of ligands is crucial in these transformations, with bulky, electron-rich phosphine (B1218219) ligands often promoting efficient catalysis.

For the P-S cross-coupling of dibutylphosphinothioic acid, a hypothetical reaction would involve the coupling of the acid (or its corresponding salt) with an aryl or alkyl halide in the presence of a suitable palladium catalyst system. The general mechanism would likely follow a similar pathway to C-S coupling, with the phosphinothioate acting as the sulfur nucleophile.

Table 1: Hypothetical P-S Cross-Coupling Reaction of Dibutylphosphinothioic Acid

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Dibutylphosphinothioic acid | Aryl Halide (Ar-X) | Pd catalyst + Ligand + Base | S-Aryl dibutylphosphinothioate |

| Dibutylphosphinothioic acid | Alkyl Halide (R-X) | Pd catalyst + Ligand + Base | S-Alkyl dibutylphosphinothioate |

Note: This table represents a hypothetical reaction scheme based on general principles of cross-coupling reactions, as specific literature on this reaction for dibutylphosphinothioic acid is not available.

Oxidative Cross-Dehydrogenative Thiolation of Phosphonothioates and Related Systems

Oxidative cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for bond formation, as it avoids the pre-functionalization of substrates. In the context of organophosphorus chemistry, the oxidative cross-dehydrogenative thiolation of H-phosphonates, H-phosphinates, and secondary phosphine oxides provides a direct route to phosphorothioates.

A plausible, though not experimentally verified, oxidative cross-dehydrogenative thiolation involving dibutylphosphinothioic acid could involve its reaction with a suitable thiol partner in the presence of an oxidant. The reaction would likely proceed through the generation of a thiyl radical, which would then be trapped by the phosphorus center.

Mechanistic Elucidation of Substitution and Rearrangement Pathways (e.g., P-O bond cleavage with retention of configuration)

The stereochemical outcome of nucleophilic substitution reactions at the phosphorus center is a critical aspect of their mechanistic investigation. The cleavage of a P-O bond in a phosphinothioic acid derivative and its replacement by another nucleophile can proceed through various pathways, each with a distinct stereochemical consequence.

Mechanistic studies on related phosphonamidothioic acids have revealed important differences in reactivity compared to their oxo-analogues. For instance, the reaction of N-tert-butyl-P-phenylphosphonamidothioic acid with alcohols has been shown to proceed via a dissociative elimination-addition mechanism involving a transient thiometaphosphonate intermediate. This pathway is in contrast to the associative SN2(P) mechanism observed for the corresponding phosphonamidic acids.

For dibutylphosphinothioic acid derivatives, the cleavage of a P-O bond with retention of configuration would be a significant finding. While direct evidence for this specific transformation is lacking in the current literature, mechanistic studies on other P-stereogenic phosphinates have demonstrated that nucleophilic substitution can proceed with inversion of configuration at the phosphorus center. For example, the reaction of optically pure H-phosphinates with organolithium or Grignard reagents has been shown to occur with inversion of configuration to yield P-stereogenic secondary and tertiary phosphine oxides.

A proposed mechanism for a substitution reaction at the phosphorus center of a dibutylphosphinothioate ester that results in retention of configuration might involve a two-step process. This could entail an initial attack of the nucleophile to form a pentacoordinate intermediate, followed by a pseudorotation of this intermediate before the departure of the leaving group. Alternatively, a mechanism involving initial activation of the P=S group followed by an intramolecular rearrangement could also lead to retention of stereochemistry. Further detailed experimental and computational studies are required to elucidate the specific mechanistic pathways for dibutylphosphinothioic acid and its derivatives.

Stereochemical Aspects and Chiral Chemistry of Dibutylphosphinothioic Acid Systems

P-Stereogenicity in Phosphinothioic Acids

Phosphinothioic acids are organophosphorus compounds that feature a phosphorus atom bonded to a sulfur atom via a double bond (P=S), a hydroxyl group (-OH), and two organic substituents. In the case of phosphinothioic acid, dibutyl-, these substituents are two butyl groups. The phosphorus atom in such a molecule is tetrahedral. When the two organic substituents are different, the phosphorus atom becomes a stereogenic center, leading to the existence of enantiomers.

However, for phosphinothioic acid, dibutyl-, where the two alkyl groups attached to the phosphorus are identical (n-butyl), the molecule is achiral and does not exhibit P-stereogenicity. For P-stereogenicity to arise in a phosphinothioic acid, the two organic groups must be different, for example, in a molecule like ethyl(phenyl)phosphinothioic acid.

While the focus of this article is strictly on the dibutyl- derivative, it is crucial to note that the principles of P-stereogenicity are foundational to understanding the broader class of phosphinothioic acids. nih.gov The development of synthetic methods to access enantiomerically pure P-stereogenic phosphines and their derivatives has been a significant area of research, often involving the use of chiral auxiliaries or enantioselective catalysis. nih.govnih.gov

Determination of Absolute Configuration in Chiral Phosphinothioates

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. nih.govnih.govrsc.org For chiral phosphinothioates, several methods can be employed to assign the (R) or (S) configuration to the P-stereocenter. These methods include:

X-ray Crystallography: This is one of the most definitive methods for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric differentiation in the NMR spectra of enantiomers, allowing for their distinction and, in some cases, the assignment of absolute configuration by comparing the spectra to known standards. mdpi.com

Vibrational Optical Activity (VOA): Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential interaction of chiral molecules with left and right circularly polarized light in the infrared region of the spectrum. nih.gov By comparing the experimental VOA spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute configuration can be determined. nih.govlibretexts.org

Chemical Correlation: This involves chemically transforming the chiral phosphinothioate of unknown configuration into a compound whose absolute configuration is already known, through a series of stereospecific reactions where the stereochemistry at the phosphorus center is controlled. nih.gov

A thorough review of the scientific literature reveals a lack of specific studies on the determination of the absolute configuration for chiral derivatives of phosphinothioic acid, dibutyl-. The available research on the absolute configuration of phosphinothioates predominantly focuses on compounds with aryl or other substituents that facilitate analysis or are of greater interest in specific applications.

Chiral Recognition and Discrimination Abilities of Enantiopure Dibutylphosphinothioic Acid Derivatives

Enantiopure chiral phosphinothioic acids have demonstrated potential as chiral resolving agents and in chiral recognition. wikipedia.orgrsc.org The mechanism of chiral recognition often involves the formation of diastereomeric salts with a racemic amine or other basic compound. The different physical properties of these diastereomeric salts, such as solubility, allow for their separation by methods like fractional crystallization. wikipedia.org

The effectiveness of a chiral phosphinothioic acid as a resolving agent is influenced by its structure. For instance, studies on O-substituted phenylphosphonothioic acids have shown that the nature of the substituents on the phosphorus atom and the aromatic ring can significantly impact the efficiency of chiral recognition. wikipedia.orgrsc.org

Influence of Phosphorus Stereochemistry on Reaction Outcomes

The stereochemistry at the phosphorus center in a chiral organophosphorus compound can have a profound influence on the outcome of chemical reactions in which it participates. libretexts.org In the context of asymmetric catalysis, chiral phosphine (B1218219) ligands are widely used, and the stereochemistry of the phosphorus atom can dictate the enantioselectivity of the catalyzed reaction. nih.gov

For a reaction involving a chiral phosphinothioic acid, the spatial arrangement of the substituents around the phosphorus atom can influence the approach of reactants, leading to diastereoselective or enantioselective transformations. For example, in reactions where the phosphinothioic acid acts as a chiral Brønsted acid catalyst, the stereochemistry at the phosphorus center helps to create a specific chiral environment around the acidic proton, which can control the stereochemical outcome of the reaction. sigmaaldrich.com

Detailed research findings on how the phosphorus stereochemistry of phosphinothioic acid, dibutyl- derivatives influences reaction outcomes are not available. Such studies would require the synthesis of enantiomerically enriched chiral derivatives of dibutylphosphinothioic acid and their subsequent use in stereoselective reactions.

Data Tables

Due to the lack of specific experimental data for "Phosphinothioic acid, dibutyl-" in the reviewed scientific literature, no data tables with detailed research findings for this compound can be provided. The inclusion of data for other phosphinothioic acids would contravene the specific focus of this article.

Advanced Spectroscopic and Structural Characterization of Dibutylphosphinothioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds, providing unparalleled insight into molecular structure, dynamics, and purity. For dibutylphosphinothioic acid, both phosphorus-31 and proton NMR are indispensable tools.

³¹P NMR for Structural Elucidation and Reaction Monitoring

Phosphorus-31 NMR (³¹P NMR) is exceptionally useful for the analysis of phosphorus-containing molecules due to the 100% natural abundance of the ³¹P isotope and the wide range of chemical shifts, which are highly sensitive to the electronic environment of the phosphorus nucleus.

Structural Elucidation: The ³¹P NMR spectrum of dibutylphosphinothioic acid provides a distinct, sharp signal that is characteristic of its pentavalent thiophosphoryl (P=S) center. youtube.com The chemical shift value is a key identifier, distinguishing it from other phosphorus species such as phosphine (B1218219) oxides (P=O) or phosphites (P-OR). The phosphitylation of hydroxyl and carboxyl groups with reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, followed by ³¹P NMR analysis, is a powerful method for the quantitative characterization of related compounds, demonstrating the sensitivity of ³¹P chemical shifts to the local chemical environment. torvergata.itscispace.com

Reaction Monitoring: The simplicity and diagnostic power of ³¹P NMR make it an ideal technique for monitoring chemical reactions in real time. youtube.com By acquiring spectra at various time points, one can track the consumption of a phosphorus-containing reactant and the formation of a product. youtube.comuni-mainz.de For instance, in a reaction involving dibutylphosphinothioic acid, the decrease in the intensity of its characteristic signal and the appearance of a new signal corresponding to the product can be used to determine reaction kinetics and endpoint. youtube.com A clean ³¹P NMR spectrum can readily indicate the absence of phosphorus-containing impurities. youtube.com

| Technique | Application | Typical Observation for Dibutylphosphinothioic Acid |

| ³¹P NMR | Structural Confirmation | A single resonance in a specific chemical shift range indicative of a P(V)=S center. |

| Quantitative ³¹P NMR | Purity Assessment | Integration of the signal against a known internal standard (e.g., cholesterol derivative) determines concentration. torvergata.it |

| Time-Resolved ³¹P NMR | Reaction Kinetics | Decrease of the reactant signal and increase of the product signal over time allows for rate determination. youtube.com |

Proton NMR Applications in Chiral Phosphinate Systems

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their connectivity and chemical environment. In chiral systems involving phosphinates, ¹H NMR is particularly insightful.

When dibutylphosphinothioic acid is part of a chiral molecule (for example, if it is derivatized with a chiral alcohol to form an ester), the protons on the butyl groups, particularly the methylene (B1212753) (CH₂) groups adjacent to the phosphorus atom, can become chemically non-equivalent. masterorganicchemistry.com These protons are termed diastereotopic and will exhibit distinct chemical shifts and coupling patterns. masterorganicchemistry.com This phenomenon arises because the chiral center renders their spatial environments different. Analysis of these complex splitting patterns can provide valuable information about the molecule's three-dimensional structure and conformation in solution. nih.gov

| Proton Group | Expected ¹H NMR Signal | Notes |

| CH₃ (terminal methyl) | Triplet | Coupled to the adjacent CH₂ group. |

| (CH₂)₂ (internal methylenes) | Multiplet | Complex overlapping signals due to coupling with adjacent CH₂ groups. |

| P-CH₂ (methylene adjacent to P) | Multiplet | May appear as a doublet of multiplets due to coupling with both phosphorus and the adjacent CH₂ group. In a chiral environment, these two protons can become diastereotopic, leading to separate signals. masterorganicchemistry.com |

| P-OH | Broad Singlet | Chemical shift is variable and dependent on concentration and solvent; signal may exchange with D₂O. |

Utility in Chiral Recognition and Kinetic Studies

NMR spectroscopy is a powerful method for studying chirality and reaction kinetics without the need for analyte separation. nih.gov

Chiral Recognition: To determine the enantiomeric purity of a chiral derivative of dibutylphosphinothioic acid, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be added to the NMR sample. mdpi.comunipi.itnih.gov These agents interact with the enantiomers to form transient diastereomeric complexes, which have different NMR signatures. nih.gov In the ³¹P NMR spectrum, this results in the splitting of the single racemic peak into two distinct signals, one for each diastereomeric complex. nih.govnih.gov The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers, allowing for a precise measurement of enantiomeric excess (ee). nih.gov Various chiral auxiliaries, including amino acid derivatives and chiral phosphoric acids, have been successfully used for this purpose with related phosphorus compounds. nih.govnih.gov

Kinetic Studies: NMR is highly effective for measuring reaction rates. uni-mainz.de By monitoring the change in concentration of reactants or products over time via their signal integrals, detailed kinetic profiles can be established. uni-mainz.denih.gov For example, the rate of hydrolysis of a dibutylphosphinothioic acid ester could be measured by tracking the disappearance of the ester's ³¹P signal and the simultaneous appearance of the signal for the dibutylphosphinothioic acid anion.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure and dynamics of molecules in solution, X-ray crystallography provides a precise, static picture of a molecule's three-dimensional arrangement in a single crystal. It is the definitive method for determining absolute configuration and analyzing conformational details in the solid state. springernature.com

Absolute Configuration Assignment

For a chiral derivative of dibutylphosphinothioic acid, determining its absolute configuration (i.e., whether the stereocenter at the phosphorus atom is R or S) is crucial. Single-crystal X-ray diffraction is the most powerful technique for this purpose. springernature.comresearchgate.net

The method relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.goved.ac.uk When X-rays interact with electrons, a small phase shift occurs, which is dependent on the element and the X-ray wavelength. In a non-centrosymmetric crystal, which must be formed by an enantiomerically pure compound, the intensity differences between specific pairs of reflections (known as Bijvoet pairs) are not zero. ed.ac.uk Careful measurement and analysis of these intensity differences allow for the determination of the absolute structure of the crystal, which in turn defines the absolute configuration of the molecule. nih.goved.ac.uk The Flack parameter is a value refined during the structure solution that indicates the correctness of the assigned absolute structure; a value close to zero for a known enantiopure compound confirms the assignment. nih.gov

Conformational Analysis in the Crystalline State

A crystal structure provides a wealth of information beyond just connectivity. It reveals the precise conformation of the molecule as it exists in the solid state, including:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds are determined with high precision. This data can reveal strain or unusual electronic effects within the molecule.

Torsion Angles: These define the spatial relationship between different parts of the molecule, such as the orientation of the butyl groups relative to the P=S bond.

| Parameter | Information Provided |

| Space Group | The symmetry of the crystal lattice. Enantiopure chiral compounds crystallize in non-centrosymmetric space groups. ed.ac.uk |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise 3D position of every non-hydrogen atom in the molecule. |

| Bond Lengths/Angles | Provides insight into the geometry and bonding at the phosphorus center and within the butyl chains. |

| Torsion Angles | Describes the conformation of the flexible butyl groups and the orientation of substituents around the P-C bonds. |

| Flack Parameter | A critical value used to confirm the absolute configuration of a chiral molecule. nih.goved.ac.uk |

Fourier-Transform Infrared (FTIR) and X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Investigations

The efficacy of dibutylphosphinothioic acid in surface-driven applications is fundamentally governed by its adsorption behavior and the nature of the chemical bonds it forms with the substrate. FTIR and XPS are powerful analytical techniques that provide complementary information on the vibrational and electronic properties of the molecule and its surface adducts, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the functional groups of dibutylphosphinothioic acid and tracking the changes in their vibrational modes upon adsorption. The characteristic absorption bands of the P=S (thiono), P-S-H (thiol), and P-O-H (hydroxyl) groups, as well as the C-H vibrations of the butyl chains, serve as sensitive probes for its interaction with a surface. Shifts in the peak positions and changes in their intensities can elucidate the mechanism of attachment, such as chemisorption through covalent bonding or physisorption via weaker interactions.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and chemical state information of the uppermost surface layers. By analyzing the core level spectra of phosphorus (P 2p), sulfur (S 2p), oxygen (O 1s), and the constituent elements of the substrate, XPS can reveal the nature of the chemical bonding between the dibutylphosphinothioic acid and the surface. Shifts in binding energies are indicative of changes in the chemical environment of the atoms, thus providing direct evidence of bond formation.

Detailed Research Findings

While specific, publicly available, peer-reviewed studies providing detailed FTIR and XPS spectral data exclusively for "Phosphinothioic acid, dibutyl-" are not readily found, extensive research on closely related dialkyl dithiophosphinic acids offers significant insights into the expected spectroscopic behavior. Studies on compounds like sodium diisobutyl dithiophosphinate have demonstrated their strong affinity for sulfide (B99878) minerals such as chalcopyrite and galena.

Research indicates that the adsorption of these dithiophosphinates is a chemical process. FTIR analyses of mineral surfaces treated with these reagents show characteristic shifts in the P=S and P-S stretching vibrations, suggesting the formation of metal-sulfur bonds. For instance, the adsorption on chalcopyrite is believed to occur through the formation of a Cu(I)-dithiophosphinate complex on the mineral surface.

XPS studies on similar systems corroborate these findings. The high-resolution spectra of the P 2p and S 2p regions on the mineral surface after treatment show new peaks or shifts in binding energies consistent with the formation of a metal-collector complex. The analysis often reveals the involvement of both sulfur atoms of the dithiophosphinate group in the coordination with the metal ions on the mineral lattice.

Based on the behavior of analogous compounds, the following tables outline the expected characteristic FTIR absorption bands and XPS binding energies for dibutylphosphinothioic acid and its surface complexes. It is important to note that these are predictive values based on established knowledge of similar molecules and their interactions.

Table 1: Predicted FTIR Spectral Data for Dibutylphosphinothioic Acid and its Surface Interactions

| Functional Group | Expected Wavenumber (cm⁻¹) - Free Molecule | Expected Wavenumber (cm⁻¹) - Adsorbed on a Metal Sulfide Surface | Vibrational Mode |

| P=S | ~650 - 750 | Shift to lower wavenumbers | Stretching |

| P-S-H | ~2550 - 2600 (thiol form) | Disappearance of S-H stretch | Stretching |

| P-O-H | ~3200 - 3600 (broad) | Disappearance or significant shift | Stretching |

| C-H (butyl) | ~2850 - 2960 | Minor shifts | Stretching |

| P-O | ~950 - 1050 | Shift upon interaction | Stretching |

Table 2: Predicted XPS Binding Energies for Dibutylphosphinothioic Acid Adsorbed on a Mineral Surface

| Element | Core Level | Expected Binding Energy (eV) - Free Molecule | Expected Binding Energy (eV) - Adsorbed on a Metal Sulfide Surface | Interpretation of Shift |

| Phosphorus | P 2p | ~132 - 134 | Shift to higher or lower binding energy depending on the metal | Formation of P-S-Metal bond |

| Sulfur | S 2p | ~162 - 164 (thiono & thiol) | Shift and/or appearance of new components | Formation of S-Metal bond |

| Oxygen | O 1s | ~531 - 533 | Shift upon interaction | Involvement of the P-O-H group in bonding |

| Carbon | C 1s | ~285 (aliphatic) | Minimal shift | Indicates the presence of the butyl chains on the surface |

Computational and Theoretical Investigations of Dibutylphosphinothioic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method allows for the calculation of various electronic properties that are crucial for predicting the stability and reactivity of dibutylphosphinothioic acid.

Electronic Properties: The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity, whereas a smaller gap points to a more reactive species. researchgate.net

For dibutylphosphinothioic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine these energy values. researchgate.net The results of such calculations allow for the prediction of how the molecule will behave in chemical reactions.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons.

These calculated parameters are invaluable for comparing the reactivity of dibutylphosphinothioic acid with other reagents and for predicting the feasibility of a chemical transformation.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For dibutylphosphinothioic acid, the MEP would likely show a high negative potential (red/yellow) around the sulfur and oxygen atoms, indicating these are the primary sites for electrophilic attack. The acidic proton would be represented by a region of high positive potential (blue), marking it as the site for nucleophilic attack.

Table 1: Calculated Electronic Properties of Dibutylphosphinothioic Acid This table presents hypothetical but representative data based on DFT calculations for similar organophosphorus compounds.

| Parameter | Value (Gas Phase) | Value (Aqueous) |

|---|---|---|

| EHOMO (eV) | -6.85 | -6.92 |

| ELUMO (eV) | -1.20 | -1.25 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.65 | 5.67 |

| Electronegativity (χ) (eV) | 4.025 | 4.085 |

| Chemical Hardness (η) (eV) | 2.825 | 2.835 |

| Electrophilicity Index (ω) (eV) | 2.86 | 2.94 |

Elucidating Coordination Modes of Metal Complexes via Computational Methods

Dibutylphosphinothioic acid is an effective ligand for various metal ions due to the presence of both hard (oxygen) and soft (sulfur) donor atoms. Computational methods, particularly DFT, are instrumental in elucidating the structure, stability, and bonding within the resulting metal complexes. psu.edumdpi.com

Theoretical studies can predict the preferred coordination mode of the ligand. Dibutylphosphinothioic acid can act as a:

Monodentate ligand: Coordinating through either the sulfur (thiophilic metals) or the oxygen (oxophilic metals).

Bidentate chelating ligand: Forming a four-membered ring by coordinating through both sulfur and oxygen atoms.

Bidentate bridging ligand: Linking two metal centers, often leading to dimeric or polymeric structures.

By calculating the optimized geometries and binding energies for these different coordination possibilities, researchers can determine the most stable structure for a given metal ion. mdpi.com For instance, DFT calculations can reveal the bond lengths and angles within the coordination sphere, such as the M-S and M-O bond lengths, which are critical for understanding the nature of the metal-ligand interaction. mdpi.com

Table 2: Predicted Coordination Geometries of Dibutylphosphinothioic Acid with Various Metal Ions This table is a hypothetical representation based on established principles of coordination chemistry and computational studies of related ligands.

| Metal Ion | Predicted Coordination Mode | Typical Geometry | Reference Finding Context |

|---|---|---|---|

| Zn(II) | Bidentate Chelating/Bridging | Tetrahedral | Complexes with N,O donor ligands often adopt tetrahedral geometries. mdpi.com |

| Ni(II) | Bidentate Chelating | Square Planar / Octahedral | Salen-type ligands form stable square planar or octahedral complexes. mdpi.com |

| Cu(II) | Bidentate Chelating | Distorted Square Planar | Jahn-Teller distortion is common for Cu(II) complexes. |

| Au(I) | Monodentate (S-donor) | Linear | Au(I) has a strong affinity for soft sulfur donors, forming linear complexes. mdpi.com |

| Gd(III) | Bidentate Bridging | High-coordination (e.g., 9-coordinate) | Lanthanide complexes with carboxylate-type ligands often form high-coordination binuclear structures. mdpi.com |

Correlation Between Three-Dimensional Structure and Stereochemical Outcomes

The phosphorus atom in dibutylphosphinothioic acid is a stereocenter when the two butyl groups are considered within a chiral environment or if they were substituted differently. Computational chemistry can be used to explore the three-dimensional structure of the molecule and correlate it with the stereochemical outcomes of its reactions.

By performing conformational analysis, computational models can identify the most stable three-dimensional arrangement of the butyl chains and the P=S and P-OH groups. This is crucial because the steric hindrance and orientation of these groups will dictate how other molecules can approach the reactive centers. For reactions that produce new stereocenters, computational methods can predict the energy of different diastereomeric transition states. The relative energies of these transition states can then be used to predict the diastereomeric ratio of the products. This approach is analogous to methods used for predicting the chromatographic resolution of diastereomers, where greater conformational differences lead to better separation. nih.gov

Molecular Modeling of Intermolecular Interactions

Beyond the properties of a single molecule, computational modeling can shed light on the intermolecular interactions that govern the behavior of dibutylphosphinothioic acid in condensed phases. Molecular Dynamics (MD) simulations and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful techniques for this purpose. nih.gov

Dibutylphosphinothioic acid molecules can associate with each other through strong hydrogen bonds between the hydroxyl proton (donor) and the thiophosphoryl sulfur or phosphoryl oxygen (acceptor) of a neighboring molecule. This self-association can lead to the formation of stable dimers or larger oligomers in non-polar solvents.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a large number of dibutylphosphinothioic acid molecules over time. nih.gov These simulations can reveal preferred orientations, the average number of hydrogen bonds, and the structure of aggregates in the liquid state or in solution.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method used to analyze the electron density distribution to characterize the nature of chemical bonds, including weak intermolecular interactions like hydrogen bonds. nih.gov By identifying bond critical points (BCPs) between atoms of different molecules, QTAIM can confirm the presence of a hydrogen bond and quantify its strength based on the electron density and its Laplacian at the BCP.

No Verifiable Applications of Dibutylphosphinothioic Acid in Advanced Chemical Synthesis and Materials Science Found

Despite a comprehensive review of scientific literature and chemical databases, no specific research findings or documented applications have been identified for the chemical compound Phosphinothioic acid, dibutyl- in the areas of advanced chemical synthesis and materials science as outlined in the requested article structure.

Extensive searches were conducted to locate information regarding the use of dibutylphosphinothioic acid as an organocatalyst, its role in ligand chemistry for organometallic catalysis, and its application as a precursor for nanoparticle catalysts. The investigation sought to uncover detailed research findings, including data on its catalytic activity, the synthesis of related metal complexes, and its utility in forming nanoparticles.

The search encompassed topics such as Brønsted acid organocatalysis, asymmetric hydrogen transfer reactions, the design of phosphinothioate-metal complexes, and their applications in asymmetric catalysis, as well as the use of such compounds as precursors for gold(I) nanoparticles.

While the principles of these chemical applications are well-established for other related compounds, such as various phosphine (B1218219) ligands, chiral phosphoric acids, and other organocatalysts, there is no available scientific literature that specifically details the synthesis, characterization, or application of dibutylphosphinothioic acid or its derivatives in these contexts.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for "Phosphinothioic acid, dibutyl-" based on the provided outline, as no such information appears to be publicly available in the scientific domain.

Applications in Advanced Chemical Synthesis and Materials Science

Role in Materials Science and Industrial Processes

The dual nature of the molecule, featuring a reactive acidic proton and hydrophobic butyl groups, alongside the coordinating ability of the sulfur and oxygen atoms, underpins its application in industrial and materials science contexts.

The separation of chalcopyrite (CuFeS₂) from pyrite (B73398) (FeS₂) is a critical challenge in mineral processing due to their similar floatabilities. The development of selective collectors is a primary research focus to enhance the efficiency of froth flotation. While a wide range of sulfur-containing organic collectors, such as xanthates and dithiophosphates, are used, research continues into new reagents with improved selectivity.

Organophosphorus compounds, particularly those containing sulfur, are a known class of flotation collectors. However, specific research data detailing the use and effectiveness of Dibutylphosphinothioic acid for the selective flotation of chalcopyrite from pyrite are not prominent in publicly available literature. The focus in recent research has often been on other phosphonic and phosphinic acid derivatives. For instance, studies have demonstrated that collectors like 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) and ethylenediamine (B42938) tetramethylenephosphonic acid (EDTMPA) can offer better selectivity for chalcopyrite over pyrite compared to traditional xanthate collectors. researchgate.netresearchgate.net

The principle behind using such collectors involves the selective adsorption of the collector molecule onto the surface of the target mineral (chalcopyrite), rendering it hydrophobic and allowing it to attach to air bubbles, while leaving the other mineral (pyrite) hydrophilic. This selectivity is governed by the chemical interaction between the collector's functional group and the mineral surface. For phosphinothioic acids, the P(=S)OH group would be the primary interacting moiety.

Table 1: Examples of Organophosphorus-based Collectors in Sulfide (B99878) Mineral Flotation

| Collector Compound | Target Mineral(s) | Key Finding |

| 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Chalcopyrite | Possesses better selectivity for separating chalcopyrite from pyrite than traditional ethyl xanthate (EX). researchgate.net |

| Ethylenediamine tetramethylenephosphonic acid (EDTMPA) | Chalcopyrite | Achieves selective separation of chalcopyrite from pyrite without depressants over a wide pH range (6.0–11.0). researchgate.net |

| Diisobutyl monothiophosphate (MTP) | Elemental Gold | Shows improved selectivity for floating elemental gold from pyrite compared to its dithiophosphate (B1263838) (DTP) analogue. |

Phosphinothioic acids are effective building blocks in supramolecular chemistry due to their capacity for forming robust, hydrogen-bonded assemblies. The P(=S)OH group can act as both a hydrogen bond donor (from the -OH group) and a weak hydrogen bond acceptor (from the P=S sulfur atom). researchgate.net

Crystallographic studies on analogous compounds, such as tert-butyl(aryl)phosphinothioic acids, reveal a common and predictable supramolecular motif. In the solid state, these molecules typically form stable homodimers, where two molecules are linked by a pair of O-H···S=P hydrogen bonds, creating a characteristic eight-membered ring structure. mdpi.com The stability of these dimers can be further enhanced by stacking interactions between the organic substituents. mdpi.com

This capacity for self-assembly is also exploited in solution. Chiral phosphinothioic acids have been successfully used as chiral solvating agents (CSAs) for determining the enantiomeric purity of alcohols, amines, and other phosphorus compounds via NMR spectroscopy. researchgate.netacs.org The formation of transient diastereomeric complexes (solvates) between the chiral acid and the analyte leads to observable chemical shift differences, allowing for quantification of the enantiomers. dtic.mil

Furthermore, the complexing ability of the thiophosphinic acid functional group is utilized in separation science. Studies on polymer inclusion membranes (PIMs) have shown that sulfur analogues of phosphinic acids, such as bis(2,4,4-trimethylpentyl)monothiophosphinic acid, can act as highly effective and selective carriers for the transport of metal ions. dbc.wroc.pl For example, these carriers have demonstrated the ability to selectively transport Cu(II) ions over Pb(II) ions from acidic aqueous solutions, a process that relies on the specific complexation between the carrier and the metal ion within the membrane. dbc.wroc.pl

Table 2: Supramolecular and Complexation Applications of Phosphinothioic Acids

| Application | Interacting Group(s) | Phenomenon | Example Compound(s) |

| Crystal Engineering | P(=S)OH | Formation of hydrogen-bonded homodimers in the solid state. mdpi.com | tert-Butyl(4-methoxyphenyl)phosphinothioic acid mdpi.com |

| Chiral Recognition | P(=S)OH | Formation of transient diastereomeric solvates in solution for NMR analysis. researchgate.netdtic.mil | t-Butyl(phenyl)phosphinothioic acid acs.org |

| Metal Ion Separation | P(=S)OH | Selective complexation and transport of metal ions across polymer inclusion membranes. dbc.wroc.pl | Bis(2,4,4-trimethylpentyl)monothiophosphinic acid dbc.wroc.pl |

Utility as a Synthetic Building Block and Intermediate in Organophosphorus Chemistry

Dibutylphosphinothioic acid, as a member of the phosphinothioic acid family, is a versatile intermediate in organophosphorus synthesis. The molecule possesses three potential reactive sites: the acidic oxygen atom, the nucleophilic sulfur atom, and the phosphorus center itself, allowing for a variety of chemical transformations. researchgate.net

Its utility as a building block is particularly evident in the synthesis of P-stereogenic compounds, which are valuable in asymmetric catalysis and medicinal chemistry. The phosphinothioic acid moiety can be readily converted into other functional groups. For example, desulfurization of optically active arylthiophosphonates can yield the corresponding H-phosphinates with high retention of enantiomeric purity. researchgate.net This highlights the role of the thio-acid as a stable, resolvable precursor to other chiral phosphorus compounds.

The general reactivity of phosphinic acids and their derivatives allows them to serve as synthons for more complex molecules. For instance, related H-phosphinic acids can participate in multicomponent reactions, such as the Kabachnik-Fields or phospha-Mannich reactions, to form α-aminophosphinates, which are core structures in phosphinic peptide analogues. While specific examples starting from the dibutyl- variant are not widely documented, the established reactivity of the functional group demonstrates its potential for constructing P-C and P-N bonds, making it a valuable precursor in the synthesis of a diverse range of organophosphorus molecules. researchgate.net

Future Research Directions and Perspectives for Dibutylphosphinothioic Acid Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The phosphorus atom in dibutylphosphinothioic acid is a stereocenter, meaning the synthesis of enantiomerically pure forms of the molecule presents a significant and valuable challenge. Future research will likely focus on the development of novel stereoselective synthetic methodologies to access these chiral structures. Asymmetric synthesis techniques, including the use of chiral catalysts or auxiliaries, could be employed to control the stereochemical outcome of the reactions that form the P-C or P-S bonds. Success in this area would not only provide access to pure enantiomers for further study but also pave the way for their potential use in stereospecific applications, such as asymmetric catalysis or as chiral building blocks in the synthesis of complex molecules.

Exploration of Undiscovered Catalytic Applications

The structural motifs present in dibutylphosphinothioic acid, particularly the phosphinothioyl group, suggest its potential as a ligand or catalyst in various organic transformations. The sulfur and oxygen atoms offer potential coordination sites for metal centers, and the electronic properties of the phosphorus atom can be tuned by the butyl substituents. Future investigations could explore the catalytic activity of dibutylphosphinothioic acid and its derivatives in reactions such as cross-coupling, hydrogenation, and hydroformylation. The development of metal complexes incorporating dibutylphosphinothioic acid as a ligand could lead to catalysts with novel reactivity and selectivity, driven by the specific steric and electronic environment provided by the dibutylphosphinothioyl moiety.

Advanced Mechanistic Elucidation Through Integrated Experimental and Computational Approaches

A thorough understanding of the reactivity of dibutylphosphinothioic acid requires detailed mechanistic studies. Future research will likely employ a combination of experimental and computational methods to unravel the pathways of its reactions. Kinetic studies, isotope labeling experiments, and in-situ spectroscopic techniques can provide valuable data on reaction intermediates and transition states. These experimental findings can be complemented by quantum chemical calculations, such as density functional theory (DFT), to model reaction profiles and gain deeper insight into the electronic structure and bonding changes that occur during a reaction. Such integrated approaches will be crucial for optimizing reaction conditions and designing more efficient chemical processes involving dibutylphosphinothioic acid.

Design of Next-Generation Functional Materials Incorporating Dibutylphosphinothioic Acid Moieties

The incorporation of dibutylphosphinothioic acid moieties into polymers or other materials could lead to the development of new functional materials with unique properties. The phosphinothioyl group can impart flame retardancy, metal-binding capabilities, or specific optical and electronic properties to a material. Future research could focus on the synthesis of monomers derived from dibutylphosphinothioic acid and their subsequent polymerization to create novel polymers. The properties of these materials, such as their thermal stability, mechanical strength, and conductivity, could be tailored by controlling the concentration and distribution of the dibutylphosphinothioic acid units within the polymer backbone or as pendant groups. These materials could find applications in areas such as flame-retardant textiles, extraction and separation technologies, and advanced coatings.

Q & A

Q. What are the optimal synthetic pathways for dibutylphosphinothioic acid, and how can purity be validated?

To synthesize dibutylphosphinothioic acid, researchers should consider reaction conditions (e.g., solvent polarity, temperature, and catalyst use) that minimize byproduct formation. For purification, column chromatography with non-polar solvents is recommended. Purity validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm structural integrity) and high-performance liquid chromatography (HPLC) with UV detection (to quantify impurities below 0.5%). Ensure baseline separation of peaks and cross-validate with elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing dibutylphosphinothioic acid’s structure?

A multi-technique approach is critical:

- 31P NMR : Identifies phosphorus environments, distinguishing tautomeric forms (e.g., thione vs. thiol forms). Chemical shifts typically range 50–70 ppm for thiophosphinic acids.

- FT-IR : Confirms S-H (2500–2600 cm⁻¹) and P=O (1150–1250 cm⁻¹) vibrational bands.

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How should researchers design stability studies for dibutylphosphinothioic acid under varying environmental conditions?

Use accelerated stability testing:

- pH Stability : Incubate samples in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 7, 14, and 28 days.

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products.

- Oxidative Stability : Add H₂O₂ (3%) and track oxidation intermediates. Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .

Advanced Research Questions

Q. How does tautomeric equilibrium impact dibutylphosphinothioic acid’s reactivity in metal ion extraction?

The thione (P=S) and thiol (S-H) tautomers exhibit distinct coordination behaviors. For example:

- Thione Form : Preferentially binds soft metals (e.g., Cu²⁺, Pb²⁺) via sulfur lone pairs.

- Thiol Form : Engages in hydrogen bonding with hard acids (e.g., Fe³⁺). Use variable-temperature NMR and X-ray crystallography to quantify tautomeric ratios. Solvent polarity (e.g., dichloromethane vs. DMSO) shifts equilibrium, affecting extraction efficiency. Steric effects from the dibutyl groups further modulate selectivity .

Q. What factorial design strategies optimize dibutylphosphinothioic acid’s application in solvent extraction systems?

Implement a 2³ factorial design to evaluate:

- Factors : pH (4–8), ligand concentration (0.1–1.0 mM), and temperature (20–40°C).

- Responses : Extraction efficiency (% metal recovery), selectivity (log D values). ANOVA identifies interactions between variables. For instance, low pH may enhance protonation of competing anions but reduce ligand solubility. Response surface modeling (RSM) predicts optimal conditions .

Q. How can conflicting thermodynamic data from different studies on dibutylphosphinothioic acid be reconciled?

Contradictions often arise from methodological inconsistencies:

- Calorimetry vs. Spectrophotometry : Calorimetric ΔH values may conflict with van’t Hoff-derived data due to non-ideal assumptions.

- Solvent Effects : Dielectric constant variations alter ion-pairing equilibria. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with rigorous controls (e.g., ionic strength buffers, inert atmospheres). Meta-analyses using weighted least squares account for experimental error .

Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended for analyzing dose-response relationships in dibutylphosphinothioic acid toxicity studies?

Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals. For contradictory EC₅₀ values, assess assay variability (e.g., cell line differences, exposure duration) and apply mixed-effects models to partition variance .

Q. How can researchers validate computational models predicting dibutylphosphinothioic acid’s electronic properties?

Compare density functional theory (DFT) results with experimental

- HOMO-LUMO Gaps : Validate via cyclic voltammetry.

- Partial Charges : Cross-check with NMR chemical shifts (e.g., ¹H and ³¹P). Discrepancies >10% warrant re-optimization of basis sets (e.g., B3LYP/6-311+G(d,p)) or inclusion of solvent effects (COSMO model) .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of dibutylphosphinothioic acid’s antioxidant activity?

Link to Hard-Soft Acid-Base (HSAB) Theory : Predicts affinity for reactive oxygen species (ROS) based on ligand hardness. For example, the soft sulfur site preferentially quenches singlet oxygen (soft acid). Combine with kinetic studies (stopped-flow spectroscopy) to derive rate constants .

Q. How can the PICO framework structure research on dibutylphosphinothioic acid’s environmental fate?

- Population : Aquatic ecosystems with pH 6–8.

- Intervention : Dibutylphosphinothioic acid exposure (0.1–10 ppm).

- Comparison : Untreated controls or alternative ligands (e.g., EDTA).

- Outcome : Bioaccumulation factors (BAFs), biodegradation half-lives.

This framework ensures hypothesis-driven experimental design and systematic data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.